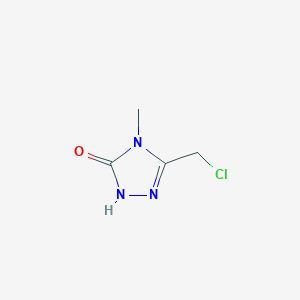

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-8-3(2-5)6-7-4(8)9/h2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJXSRWDORQRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185091 | |

| Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338226-21-3 | |

| Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338226-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS 1338226-21-3

An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1338226-21-3)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 1338226-21-3, a key heterocyclic building block in modern synthetic chemistry. The document delves into its physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications, particularly its role as a critical intermediate in the pharmaceutical industry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and agrochemical science who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a specialized heterocyclic compound featuring the robust and biologically significant 1,2,4-triazole scaffold.[1] The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[2][3] These characteristics have led to the incorporation of the triazole nucleus into numerous therapeutic agents, including antifungal, antiviral, and anticancer drugs.[2][4][5]

The subject of this guide, CAS 1338226-21-3, is distinguished by two key functional groups attached to the 1,2,4-triazol-5-one core:

-

A methyl group at the N4 position, which influences its solubility and steric profile.[6]

-

A highly reactive chloromethyl group at the C3 position. This group serves as a potent electrophilic handle, enabling facile derivatization and covalent linkage to other molecules, making it an exceptionally valuable intermediate in multi-step syntheses.[6][7][8]

Its primary significance lies in its role as a pivotal intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[9][10] This application underscores the compound's industrial relevance and the need for a thorough understanding of its chemical behavior.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented below. These data are critical for designing experimental conditions, ensuring proper storage, and predicting reactivity.

| Property | Value | Source(s) |

| CAS Number | 1338226-21-3 | [9][11] |

| Molecular Formula | C₄H₆ClN₃O | [9][11] |

| Molecular Weight | 147.56 g/mol | [9][12] |

| Appearance | White crystalline solid / Powder | [9][13] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [13][14] |

| pKa (Predicted) | 7.88 ± 0.20 | [13] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [13][14] |

| InChI Key | FFJXSRWDORQRPQ-UHFFFAOYSA-N | [6][12] |

| Canonical SMILES | CN1C(=O)N=C(N1)CCl | [6] |

Synthesis and Manufacturing Protocol

The synthesis of this compound is most effectively achieved via the chlorination of its corresponding hydroxymethyl precursor. The causality behind this choice is the ready availability of the alcohol and the high efficiency of converting a primary alcohol to an alkyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂).

Protocol: Synthesis from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

This protocol is based on established procedures for the chlorination of hydroxymethyl heterocycles.[14][15] The use of N-methylpyrrolidone (NMP) as a solvent is strategic due to its high boiling point and ability to dissolve the starting material, facilitating a homogenous reaction mixture.[14]

Step-by-Step Methodology:

-

Vessel Preparation: To a 30 L reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.638 kg, 8.625 mol).[14]

-

Solvent Addition: Add N-methylpyrrolidone (8.9 L) to the vessel to form a suspension.[14]

-

Reaction Initiation: Cool the suspension to 0°C. Slowly add thionyl chloride (0.7 L, 9.48 mol) to the suspension while maintaining the internal temperature below 10°C. The slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 10 hours. The reaction progress should be monitored by HPLC to ensure complete conversion of the starting material. Additional thionyl chloride may be required to drive the reaction to completion.[14]

-

Work-up and Degassing: Upon completion, warm the solution to 50°C. Apply a vacuum (60 torr) and pass a gentle stream of nitrogen through the solution to remove residual SO₂ and HCl. This degassing step is continued for approximately 10 hours until the SO₂ content is below 5 mg/mL, as determined by GC/MS.[14]

-

Product Isolation: The final product is obtained as a tan solution of this compound in N-methylpyrrolidone. The yield is typically high (approx. 97%), and the solution can be used directly in subsequent synthetic steps.[14][16]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems almost entirely from the reactivity of its chloromethyl group. This group functions as a classic electrophile, susceptible to attack by a wide range of nucleophiles.[8]

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it an excellent site for Sₙ2 reactions. This reactivity allows for the facile introduction of various functional groups, serving as a powerful tool for molecular elaboration.[7]

Common nucleophilic substitution reactions include:

-

With Amines: Reaction with primary or secondary amines to form aminomethyl derivatives.

-

With Thiols: Reaction with thiols or thiolate anions to generate thioethers.

-

With Alcohols/Phenols: Reaction with alkoxides or phenoxides to produce ethers.

-

With Azides: Reaction with sodium azide to form the corresponding azidomethyl intermediate, which can be further modified, for instance, via click chemistry.[17]

The triazole ring itself is generally stable under these conditions and acts as an activating group, stabilizing the transition state of the substitution reaction.[7] This predictable reactivity is fundamental to its role as a versatile building block.[6]

Applications in Research and Development

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.

-

Pharmaceutical Synthesis (Doravirine Intermediate): Its most notable use is as a key building block for the anti-HIV drug Doravirine.[9][10][18] In the synthesis of Doravirine, the chloromethyl group of CAS 1338226-21-3 is used to alkylate another heterocyclic intermediate, forming a crucial C-N bond that links the triazolone moiety to the rest of the drug's structure.

-

Agrochemical Synthesis: The 1,2,4-triazole core is present in many fungicides, herbicides, and pesticides.[13] this compound serves as a precursor for creating new agrochemical candidates by leveraging the reactivity of the chloromethyl group to attach the triazole pharmacophore to other molecular scaffolds.[13]

-

Medicinal Chemistry Research: Beyond established applications, this compound is a valuable tool for medicinal chemists. It enables the synthesis of novel derivatives of the 1,2,4-triazol-5-one class for screening as potential antimicrobial, antifungal, anticancer, or anticonvulsant agents.[1][6][7] The chloromethyl group provides a direct and efficient route to build molecular diversity around this biologically active core.[7]

Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, strict safety protocols must be followed when handling this compound.

Hazard Identification

Based on GHS classifications for analogous compounds, the primary hazards are:

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[20] Wash hands thoroughly after handling.[19]

-

Spills: In case of a spill, evacuate the area. Absorb solid spills with an inert material and collect for disposal. Do not let the product enter drains.[23]

Storage

-

Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[13][14] The recommended storage temperature is 2-8°C.

-

Security: The compound should be stored in a locked cabinet or facility accessible only to authorized personnel.[19][20]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic enabler in the synthesis of complex, high-value molecules. Its well-defined reactivity, centered on the electrophilic chloromethyl group, combined with the stability and biological relevance of the 1,2,4-triazol-5-one core, makes it an indispensable tool for chemists. Its critical role as an intermediate in the production of the HIV therapeutic Doravirine highlights its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in both academic research and industrial manufacturing.

References

Click to expand

- Benchchem.

- LookChem. Cas 1338226-21-3, 3-(chloroMethyl) -.

- PMC PubMed Central.

- Benchchem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.

- Life Chemicals. 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

- ResearchGate.

- CymitQuimica. CAS 1338226-21-3: 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H….

- Benchchem.

- N/A. This compound.

- Benchchem. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one.

- ChemicalBook. This compound | 1338226-21-3.

- Asian Journal of Chemistry. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)

- N/A. A Comprehensive review on 1, 2,4 Triazole.

- N/A. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Scimplify. 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one (CAS NO : 1338226-21-3).

- Smolecule. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one.

- Kevy's Labs. 3-(Chloromethyl)-4-Methyl 1H-1,2,4-Triazol-5-One Powder.

- N/A.

- W. D. Pfeiffer. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.

- ECHEMI.

- TCI Chemicals. 3-(Chloromethyl)-1,2,4-triazolin-5-one 252742-72-6.

- N/A.

- ChemicalBook. 3-(chloroMethyl)-4-Methyl-1H-1,2,4-triazol-5(4H)

- AstaTech (Chengdu) Biopharmaceutical Corp.

- Sigma-Aldrich.

- Benchchem. An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-2-methoxynaphthalene.

- Google Patents. WO2004017898A2 - Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one.

- CymitQuimica. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one.

- CPHI Online. 2-Bromo-4-chloro aniline | TOSCO Pharmachem Pvt Ltd.

- Longchem. This compound.

- N/A. This compound | Manufacturer.

- CymitQuimica. This compound.

- PubChem. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro.

- ChemicalBook. This compound.

- Organic Reactions.

- Chempanda. Chloromethyl: compounds, synthesis and safety.

- Kompass. 4-(METHOXY-METHYL-CARBAMOYL)-2,2-DIMETHYL-OXAZOLIDINE-3-CARBOXYLIC ACID TERT-BUTYL ESTER (by AstaTech (Chengdu) Biopharmaceutical Corp.).

- PrepChem.com. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride.

- Parchem. 3-(Chloromethyl)-1H-1,2,4-Triazol-5(4H)-One.

- SpectraBase. 3H-1,2,4-triazol-3-one, 5-[[[(4-chlorophenyl)methyl]thio]methyl]-2,4-dihydro - Optional[1H NMR] - Spectrum.

- PMC - NIH. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)

-

MDPI. 4-(4-(((1H-Benzo[d][1][4][13]triazol-1-yl)oxy)methyl).

- NIH. 4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. CAS 1338226-21-3: 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H… [cymitquimica.com]

- 7. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 | Benchchem [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]

- 10. in.kompass.com [in.kompass.com]

- 11. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 12. This compound [cymitquimica.com]

- 13. Cas 1338226-21-3,this compound | lookchem [lookchem.com]

- 14. This compound CAS#: 1338226-21-3 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. This compound | 1338226-21-3 [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. lb.kompass.com [lb.kompass.com]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. 3-(Chloromethyl)-1,2,4-triazolin-5-one | 252742-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 22. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro- | C3H4ClN3O | CID 135546685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and spectral characterization of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No: 1338226-21-3). As a key pharmaceutical intermediate, a thorough understanding of its characteristics is paramount for its effective utilization in drug discovery and development. This document synthesizes available experimental data with computationally predicted values to offer a detailed profile of the molecule. Methodologies for its synthesis and purification are detailed, alongside protocols for the determination of its core physicochemical parameters and interpretation of its spectral data.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2][3]. The unique electronic and structural features of the triazole ring enable it to participate in various non-covalent interactions with biological targets. The subject of this guide, this compound, is a functionalized derivative poised for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents. The presence of a reactive chloromethyl group allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the pursuit of new therapeutic leads.

This guide aims to provide a detailed and practical resource for researchers, consolidating essential information on the synthesis, purification, and comprehensive physicochemical and spectral characterization of this important intermediate.

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of its corresponding hydroxymethyl precursor, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.

Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (Precursor)

The precursor can be synthesized through various methods, with one common approach involving the cyclization of a substituted semicarbazide derivative.

Chlorination of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

A general procedure for the synthesis of the title compound is as follows: 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is suspended in a suitable solvent such as N-methylpyrrolidone (NMP)[4]. Thionyl chloride is then added dropwise at a controlled temperature, typically between 0 and 10 °C, to mitigate potential exothermic reactions. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the starting material[4]. Upon completion, the reaction mixture is typically worked up to remove excess reagents and byproducts.

Experimental Protocol: Synthesis

Materials:

-

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

-

N-Methylpyrrolidone (NMP), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1 equivalent) in anhydrous NMP.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until HPLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in subsequent synthetic steps. The following table summarizes key experimental and predicted properties.

| Property | Value | Method | Reference |

| Molecular Formula | C₄H₆ClN₃O | - | [4][5] |

| Molecular Weight | 147.56 g/mol | - | [4][5] |

| Appearance | White to off-white solid | Visual Inspection | [5] |

| Melting Point | 165-175 °C | Predicted | |

| Boiling Point | 350-360 °C at 760 mmHg | Predicted | |

| Density | 1.56 ± 0.1 g/cm³ | Predicted | [4] |

| pKa | 7.88 ± 0.20 | Predicted | |

| logP | -0.5 to 0.5 | Predicted | |

| Aqueous Solubility | Moderately Soluble | Predicted |

Experimental Protocols for Physicochemical Property Determination

The following are standard protocols for the experimental determination of the key physicochemical properties.

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Procedure:

-

Finely powder a small amount of the purified compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Principle: The octanol-water partition coefficient (logP) is determined by measuring the concentration of the compound in both the octanol and water phases after they have reached equilibrium.

Procedure:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.

-

Shake the flask for a sufficient amount of time to allow for equilibrium to be reached (e.g., 24 hours).

-

Separate the octanol and water layers by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 4.6-4.8 ppm (s, 2H, -CH₂Cl)

-

δ 3.3-3.5 ppm (s, 3H, N-CH₃)

-

δ 8.0-9.0 ppm (br s, 1H, -NH)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160 ppm (C=O)

-

δ 145-150 ppm (C-Cl)

-

δ 40-45 ppm (-CH₂Cl)

-

δ 28-32 ppm (N-CH₃)

Interpretation:

-

The singlet in the ¹H NMR spectrum between 4.6 and 4.8 ppm is characteristic of the methylene protons adjacent to the chlorine atom.

-

The singlet between 3.3 and 3.5 ppm corresponds to the methyl group attached to the nitrogen atom of the triazole ring.

-

The broad singlet in the downfield region is attributed to the N-H proton of the triazolone ring.

-

In the ¹³C NMR spectrum, the downfield signal corresponds to the carbonyl carbon. The other quaternary carbon is that attached to the chloromethyl group. The remaining two signals correspond to the chloromethyl and methyl carbons.

Infrared (IR) Spectroscopy

Characteristic Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹.

-

C-N Stretch: Absorption bands in the region of 1200-1400 cm⁻¹.

-

C-Cl Stretch: A sharp absorption band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 147/149 for ³⁵Cl/³⁷Cl isotopes).

-

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

-

Loss of CH₂Cl: A fragment corresponding to [M-CH₂Cl]⁺.

-

Ring Fragmentation: Various smaller fragments resulting from the cleavage of the triazole ring.

Reactivity and Stability

The 1,2,4-triazol-5-one ring is generally a stable heterocyclic system. The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

This reactivity allows for the facile introduction of a wide range of functional groups, including amines, thiols, azides, and cyanides, providing a versatile platform for the synthesis of diverse compound libraries for biological screening. The compound should be stored in a cool, dry place, away from strong oxidizing agents and moisture, to prevent degradation.

Potential Applications

As a functionalized 1,2,4-triazole derivative, this compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have the potential to be explored as:

-

Antifungal agents: Following the legacy of other triazole-based antifungals.

-

Anticancer agents: The triazole scaffold is present in several anticancer drugs.

-

Antiviral agents: Ribavirin, a broad-spectrum antiviral, contains a triazole ring.

-

Herbicides and Pesticides: Many agrochemicals are based on nitrogen-containing heterocycles.

The ability to easily modify the chloromethyl group makes this compound an attractive starting point for the development of new chemical entities with tailored pharmacological profiles.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectral analysis of this compound. By combining available experimental data with reliable computational predictions, a comprehensive profile of this important pharmaceutical intermediate has been established. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the effective use of this versatile building block in the creation of novel therapeutic agents.

References

-

PubChem. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. [Link]

-

PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

European Journal of Medicinal Chemistry. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. [Link]

-

ResearchGate. Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. [Link]

-

DergiPark. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one from its 3-(hydroxymethyl) precursor. The 1,2,4-triazol-5-one core is a significant scaffold in medicinal chemistry, and the introduction of a reactive chloromethyl group at the 3-position furnishes a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1] This document details the chemical principles, a field-proven experimental protocol, and the necessary analytical characterization to ensure the successful and safe execution of this transformation.

Introduction: The Strategic Importance of this compound

The 1,2,4-triazole ring system is a cornerstone in the development of pharmaceutical agents, exhibiting a broad spectrum of biological activities. The 1,2,4-triazol-5-one moiety, in particular, is a privileged structure in medicinal chemistry. The title compound, this compound, serves as a critical building block. Its utility stems from the presence of the chloromethyl group, a reactive handle that allows for facile nucleophilic substitution reactions. This enables the covalent linkage of the triazolone core to various pharmacophores, a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. For instance, this intermediate is utilized in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor.[2]

This guide will focus on the direct and efficient conversion of the corresponding 3-(hydroxymethyl) precursor to the desired chloromethylated product, a key transformation for researchers working on the synthesis of novel therapeutic agents.

Reaction Principle and Mechanistic Insights

The conversion of a primary alcohol, such as the 3-(hydroxymethyl) group on the triazolone ring, to an alkyl chloride is a fundamental transformation in organic synthesis. Among the various reagents available for this purpose, thionyl chloride (SOCl₂) is often the reagent of choice due to its high reactivity and the convenient removal of byproducts.[3]

The reaction proceeds through the initial activation of the hydroxyl group by thionyl chloride to form a chlorosulfite intermediate. The subsequent displacement of the chlorosulfite group by a chloride ion can occur via two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution). The prevailing mechanism is influenced by the reaction conditions, particularly the choice of solvent.

In the context of the synthesis of this compound, the reaction is typically carried out in a polar aprotic solvent such as N-methylpyrrolidone (NMP).[4][5] In such a solvent, the SN2 pathway is generally favored.

Reaction Scheme:

Caption: Overall reaction for the chlorination of the hydroxymethyl precursor.

Experimental Protocol: A Validated Approach

The following protocol is a robust and scalable method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Purity |

| 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | 1338226-21-3 | C₄H₆N₃O₂ | >95% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | >99% |

| N-Methylpyrrolidone (NMP) | 872-50-4 | C₅H₉NO | Anhydrous |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an outlet connected to a scrubber containing a sodium hydroxide solution (to neutralize the HCl and SO₂ off-gases), add 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) and anhydrous N-methylpyrrolidone. Stir the mixture at room temperature to form a suspension.[4][5]

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35 °C.[4][5] Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product is typically used as a solution in NMP for subsequent steps.[4][5] If isolation of the solid product is required, the reaction mixture can be carefully quenched by pouring it into ice-water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to afford this compound as a solid.[6]

Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification.

Analytical Characterization and Data Interpretation

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃), a singlet for the chloromethyl group (CH₂Cl), and a broad singlet for the N-H proton of the triazole ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the chloromethyl carbon, and the two carbons of the triazole ring, including the carbonyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretch, C-H stretch, C=O stretch (carbonyl group of the triazolone ring), and C-N stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₄H₆ClN₃O (147.56 g/mol ). The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Expected Spectroscopic Data:

| Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber |

| ¹H NMR | N-CH₃ | ~3.0-3.5 ppm (s) |

| CH₂Cl | ~4.5-5.0 ppm (s) | |

| N-H | Broad singlet | |

| ¹³C NMR | N-CH₃ | ~25-30 ppm |

| CH₂Cl | ~40-45 ppm | |

| C=O | ~155-165 ppm | |

| C-Cl | ~145-155 ppm | |

| IR (cm⁻¹) | N-H stretch | 3100-3300 (broad) |

| C-H stretch | 2850-3000 | |

| C=O stretch | 1680-1720 | |

| C=N stretch | 1500-1600 | |

| MS (m/z) | [M]⁺ | 147/149 (approx. 3:1 ratio) |

Safety and Handling Precautions

Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[3] Therefore, all manipulations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

The reaction produces gaseous byproducts (HCl and SO₂) which are also toxic and corrosive. It is imperative to use a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these gases before they are released into the atmosphere.

Conclusion

The synthesis of this compound from its 3-(hydroxymethyl) precursor via chlorination with thionyl chloride is an efficient and high-yielding transformation. This guide provides a detailed and validated protocol, along with the necessary mechanistic understanding and characterization framework, to enable researchers to confidently and safely produce this valuable synthetic intermediate. The successful synthesis and purification of this compound will facilitate the development of novel 1,2,4-triazol-5-one derivatives with potential applications in drug discovery and materials science.

References

-

Longchem. This compound. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]

- Google Patents. (2004). Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one.

-

Kevy's Labs. 3-(Chloromethyl)-4-Methyl 1H-1,2,4-Triazol-5-One Powder. Retrieved from [Link]

-

PubChem. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. Retrieved from [Link]

-

Wikipedia. Thionyl chloride. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | CymitQuimica [cymitquimica.com]

- 3. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro- | C3H4ClN3O | CID 135546685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1338226-21-3 [chemicalbook.com]

- 5. This compound | 1338226-21-3 [chemicalbook.com]

- 6. 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one Online | 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one Manufacturer and Suppliers [scimplify.com]

An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Properties, and Applications in Pharmaceutical Development

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and critical role as a pharmaceutical intermediate.

Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.[1] The 1,2,4-triazol-5-one core, in particular, serves as a versatile scaffold, allowing for substitutions that can modulate a molecule's biological activity and pharmacokinetic profile. This compound has emerged as a crucial intermediate, most notably in the synthesis of next-generation antiviral drugs.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1338226-21-3 | [2] |

| Molecular Formula | C4H6ClN3O | [2] |

| Molecular Weight | 147.56 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Density | Approximately 1.56-1.6 g/cm³ (Predicted) | - |

| InChI Key | FFJXSRWDORQRPQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CN1C(=O)N=C(N1)CCl | - |

Storage and Stability: This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4]

Synthesis and Mechanistic Insights

The primary and most documented route for the synthesis of this compound involves the chlorination of its corresponding hydroxymethyl precursor.

Chlorination of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

The conversion of the primary alcohol in 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one to the chloride is efficiently achieved using thionyl chloride (SOCl₂). This is a classic and widely used method for the preparation of alkyl chlorides from alcohols.

Reaction Scheme:

Caption: Synthesis of the target compound from its hydroxymethyl precursor.

Experimental Protocol:

A detailed protocol for this synthesis has been described and is summarized below:

-

Suspension Preparation: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is suspended in N-methylpyrrolidone (NMP) in a suitable reaction vessel. The suspension is aged at room temperature.[4]

-

Chlorination: The suspension is cooled, and thionyl chloride is added slowly, maintaining control over the reaction temperature.[4] The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[4]

-

Work-up and Isolation: After the reaction is complete, the resulting slurry is cooled and filtered to remove any inorganic byproducts. The filtrate, a solution of this compound in NMP, is then degassed under vacuum to remove residual sulfur dioxide.[4] The final product is typically used in solution for the subsequent synthetic step.[4]

Causality and Experimental Choices:

-

Choice of Reagent: Thionyl chloride is an excellent choice for this transformation as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying the purification process.

-

Solvent Selection: N-Methylpyrrolidone (NMP) is a suitable polar aprotic solvent that can facilitate the dissolution of the starting material and the reaction intermediates.

-

Temperature Control: The slow addition of thionyl chloride and cooling of the reaction mixture are crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.

Reaction Mechanism:

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Caption: Simplified mechanism of chlorination with thionyl chloride.

Alternative Synthetic Strategies for the 1,2,4-Triazol-5-one Core

While the specific synthesis of this compound focuses on the modification of a pre-existing core, it is valuable for researchers to be aware of general synthetic routes to the 1,2,4-triazol-5-one scaffold. These methods often involve cyclization reactions of semicarbazide derivatives or other acyclic precursors.[5] Various synthetic strategies have been reviewed, highlighting the versatility of this heterocyclic system.[1][4]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃), a singlet for the chloromethyl group (-CH₂Cl), and a broad singlet for the N-H proton of the triazole ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the chloromethyl carbon, and the two carbons of the triazole ring, including the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, as well as bands corresponding to N-H and C-H stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.56 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Application in the Synthesis of Doravirine

The primary and most significant application of this compound is as a key intermediate in the synthesis of Doravirine. Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

Role in Doravirine Synthesis:

In the synthesis of Doravirine, this compound acts as an electrophile. The chloromethyl group is susceptible to nucleophilic substitution by the pyridinone nitrogen of the Doravirine core structure.

Caption: Role of the title compound in Doravirine synthesis.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The use of this compound allows for the efficient and regioselective introduction of the triazolone moiety onto the Doravirine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Get emergency medical help immediately. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound is a fundamentally important building block in the field of pharmaceutical synthesis. Its well-defined reactivity, particularly in nucleophilic substitution reactions, makes it an invaluable intermediate for the construction of complex bioactive molecules. The detailed understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in drug discovery and development programs. As the demand for novel therapeutics continues to grow, the importance of such versatile heterocyclic intermediates is poised to increase, driving further research into their synthesis and applications.

References

- BenchChem. (n.d.). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols.

- International Journal of Pharmaceutical Sciences and Research & Reviews. (2023).

- ISRES Publishing. (n.d.). Chemistry of 1,2,4-Triazoles in Current Science.

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 10.

-

Longchem. (n.d.). This compound. Retrieved from [Link]

- Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-. Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One.

-

Kevy's Labs. (n.d.). 3-(Chloromethyl)-4-Methyl 1H-1,2,4-Triazol-5-One Powder. Retrieved from [Link]

-

PubChem. (n.d.). 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 5-(CHLOROMETHYL)-2,4-DIHYDRO-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a pivotal heterocyclic compound in modern medicinal chemistry. With a molecular weight of 147.56 g/mol , this molecule is distinguished by its 1,2,4-triazole core, a scaffold renowned for a wide spectrum of biological activities.[1][2] The presence of a reactive chloromethyl group makes it a highly valuable and versatile building block in organic synthesis. This document details its physicochemical properties, provides an in-depth look at its primary synthesis route with mechanistic insights, and outlines a detailed, self-validating laboratory protocol. A significant focus is placed on its critical role as a key intermediate in the synthesis of Doravirine, a contemporary anti-HIV therapeutic.[3] This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: The Significance of the Triazole Scaffold

The 1,2,4-triazole ring is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, hydrogen bonding capability, and metabolic stability have led to its incorporation into a vast array of therapeutic agents with activities including antifungal, antiviral, anticancer, and antibacterial properties.[1][2][4] this compound (herein referred to as CMT) is a functionalized derivative of this core structure. Its strategic importance stems from the C-3 substituted chloromethyl group, which serves as a reactive electrophilic site, enabling covalent linkage to other molecular fragments. This reactivity is fundamental to its primary application as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, a medication used in the treatment of HIV-1 infection.[3] Understanding the synthesis and properties of CMT is therefore crucial for professionals involved in the development of antiviral agents and other complex molecular architectures.

Physicochemical and Structural Data

The fundamental properties of CMT are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 147.56 g/mol | [3][5] |

| Molecular Formula | C₄H₆ClN₃O | [3][6][7] |

| CAS Number | 1338226-21-3 | [3][5][6][8] |

| IUPAC Name | 3-(Chloromethyl)-4-methyl-1,2,4-triazol-5-one | - |

| Synonyms | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | [6] |

| Appearance | Solid / Powder | [3][6] |

| Predicted Density | 1.56 ± 0.1 g/cm³ | [5] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Chemical Structure

The structural arrangement of CMT is key to its reactivity. The diagram below illustrates the 1,2,4-triazol-5-one core with its methyl and chloromethyl substituents.

Caption: General workflow for the synthesis of CMT from its hydroxyl precursor.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods. [5][9]All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Materials & Equipment:

-

3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

-

Thionyl chloride (SOCl₂)

-

N-methylpyrrolidone (NMP), anhydrous

-

Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel

-

Vacuum pump with a gas scrubber (containing 2N NaOH solution)

-

HPLC system for reaction monitoring

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

-

Suspension Formation: Charge the vessel with 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) and N-methylpyrrolidone (approx. 5-8 volumes). Begin stirring to form a suspension.

-

Cooling: Cool the suspension to 2-5°C using a circulating chiller. Maintaining a low temperature during the initial addition is critical to control the exothermic reaction.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.2-1.5 eq) dropwise via the addition funnel over a period of at least 1 hour . Carefully monitor the internal temperature, ensuring it does not exceed 35°C .

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at ambient temperature. The progress of the reaction must be monitored by a suitable analytical method, such as HPLC, to confirm the complete consumption of the starting material. Additional small charges of thionyl chloride may be required to achieve full conversion. [5]6. Workup and Degassing: Once the reaction is complete, warm the solution to 50°C . Carefully apply a vacuum (e.g., 60 torr) and pass a slow stream of nitrogen through the solution. [5]The off-gas must be directed through a scrubber containing aqueous NaOH to neutralize acidic gases (SO₂ and HCl). Continue this degassing process for several hours until residual gas evolution ceases. This step is crucial for product purity.

-

Product Isolation and Characterization: The resulting tan solution of this compound in NMP can be used directly in subsequent steps or subjected to further purification if required. The concentration and purity should be confirmed by quantitative analysis (e.g., GC/MS or quantitative NMR).

Core Applications in Drug Development

The primary and most well-documented application of CMT is its role as a key building block in the synthesis of Doravirine . [3]Doravirine is a potent, next-generation NNRTI approved for the treatment of HIV-1. In the synthesis of Doravirine, the electrophilic chloromethyl group of CMT allows for its attachment to a nucleophilic partner, forming a critical part of the final drug structure.

Beyond this specific application, the reactive nature of CMT makes it an attractive starting point for the synthesis of a library of novel 1,2,4-triazole derivatives. [10]By substituting the chloride with various nucleophiles (e.g., amines, thiols, azides), researchers can explore new chemical space and develop compounds with potential applications in other therapeutic areas, leveraging the known biological activities of the triazole scaffold. [4][11]

Safety, Handling, and Storage

While specific safety data for CMT is limited, its structure suggests that it should be handled as a hazardous chemical. The related compound, 3-(chloromethyl)-1H-1,2,4-triazol-5(4H)-one, is classified as corrosive, harmful if swallowed, and a suspected mutagen. [12]

-

Handling: Always handle CMT in a fume hood. Avoid inhalation of dust or contact with skin and eyes. Use of comprehensive PPE is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended to prevent degradation. [5]

Conclusion

This compound is more than just a chemical with a molecular weight of 147.56 g/mol . It is a strategically important intermediate that bridges fundamental organic synthesis with cutting-edge pharmaceutical development. Its well-defined synthesis, reactive functional group, and central role in the production of the anti-HIV drug Doravirine highlight its significance. This guide provides the foundational knowledge for researchers and developers to confidently and safely utilize this versatile compound in their scientific endeavors.

References

-

3-(chloroMethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. ChemBK. [Link]

-

3-(Chloromethyl)-4-Methyl 1H-1,2,4-Triazol-5-One Powder. Kevy's Labs. [Link]

-

This compound. Longchem. [Link]

-

3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. PubChem. [Link]

-

Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. PrepChem.com. [Link]

- Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one.

-

Synthesis of Some New 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

-

Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]

-

4-(4-(((1H-Benzo[d]t[5][6][13]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and In Silico Studies as a Potential Acetylcholinesterase Inhibitor. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]

- 4. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 5. This compound CAS#: 1338226-21-3 [chemicalbook.com]

- 6. This compound [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. This compound [longchemcorp.com]

- 9. This compound | 1338226-21-3 [chemicalbook.com]

- 10. Buy 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro- | C3H4ClN3O | CID 135546685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

solubility of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of published empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a rigorous experimental protocol for empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to inform process development, formulation, and analytical method design.

Introduction: The Central Role of Solubility

Solubility is a critical physicochemical parameter that governs the behavior of a compound in nearly every stage of chemical and pharmaceutical development. From the choice of solvent for synthesis and purification to the formulation of a final product, a thorough understanding of a molecule's solubility profile is paramount. For a substituted triazolone like this compound, its solubility dictates reaction kinetics, crystallization behavior, and bioavailability. This guide moves beyond simple data provision to explain the underlying intermolecular forces and solvent-solute interactions that define its solubility, empowering the researcher to make informed decisions.

Molecular Structure and Physicochemical Properties

To predict the solubility of this compound, we must first analyze its molecular structure.

The structure of this compound (Molecular Formula: C₄H₆ClN₃O, Molecular Weight: 147.56 g/mol ) contains several key functional groups that dictate its solubility.[1][2]

-

Triazolone Ring: This heterocyclic core is polar. It contains two nitrogen atoms and a carbonyl group (C=O), which can act as hydrogen bond acceptors. The N-H proton is a hydrogen bond donor.

-

Chloromethyl Group (-CH₂Cl): This group introduces some lipophilicity and a polar C-Cl bond, contributing to dipole-dipole interactions.

-

N-Methyl Group (-CH₃): This is a nonpolar, lipophilic group that slightly decreases polarity compared to an unsubstituted N-H.

Caption: Structure of this compound.

The presence of both hydrogen bond donors/acceptors and polar groups suggests that the molecule has a moderate to high polarity. Therefore, its solubility will be highly dependent on the ability of the solvent to engage in similar intermolecular interactions. The principle of "like dissolves like" is the guiding axiom for predicting its solubility.[3][4][5]

Predictive Solubility Analysis in Organic Solvents

Without empirical data, we can forecast solubility trends by categorizing solvents based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the triazolone's N-H and C=O groups, strong hydrogen bonding is expected, leading to high solubility .

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They will readily solvate the polar regions of the molecule. Solubility is expected to be moderate to high , particularly in highly polar solvents like DMSO and DMF which are excellent at disrupting the crystal lattice of solid solutes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar nature of the triazolone ring is incompatible with these solvents, resulting in low to negligible solubility . The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.

The following table summarizes the predicted solubility based on these principles.

| Solvent Class | Solvent Example | Key Properties | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol (MeOH) | H-bond donor & acceptor | High | Strong hydrogen bonding between solvent -OH and solute's C=O, N-H, and ring nitrogens. |

| Ethanol (EtOH) | H-bond donor & acceptor | High | Similar to methanol, but slightly lower solubility may be observed due to the increased nonpolar character of the ethyl group. | |

| Polar Aprotic | DMSO | High polarity, H-bond acceptor | High | Strong dipole-dipole interactions and hydrogen bond acceptance effectively solvate the polar functional groups. |

| DMF | High polarity, H-bond acceptor | High | Similar mechanism to DMSO; excellent for dissolving polar heterocyclic compounds. | |

| Acetonitrile | Moderate polarity | Moderate | Dipole-dipole interactions dominate. Less effective at H-bonding than protic solvents, leading to moderate solubility. | |

| Acetone | Moderate polarity | Moderate | The carbonyl group can accept hydrogen bonds, leading to favorable interactions with the solute's N-H group. | |

| Ethyl Acetate | Low-to-moderate polarity | Low to Moderate | Limited polarity and steric hindrance around the ester group reduce solvation efficiency. | |

| Nonpolar | Toluene | Aromatic, nonpolar | Low | Primarily weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy. |

| Hexane | Aliphatic, nonpolar | Very Low / Insoluble | Interactions are limited to very weak induced-dipole forces, providing minimal solvation. | |

| Chlorinated | Dichloromethane | Moderately polar | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability, limiting its effectiveness. |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >99% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Isothermal shake-flask method workflow.

Step-by-Step Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Record the exact amount added.

-

Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the mixture to shake for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution does not change over time.

-

Sampling: After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Trustworthiness and Self-Validation:

-

Time to Equilibrium: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). The concentration should be constant across the later time points.

-

Multiple Replicates: The experiment should be performed in triplicate to ensure the precision and reproducibility of the results.

-

Purity Analysis: The purity of the starting material should be confirmed before the experiment, as impurities can affect solubility.

Conclusion

While specific experimental data for the solubility of this compound is not widely published, a robust predictive framework can be established based on its molecular structure. The presence of a polar triazolone core with hydrogen bonding capabilities suggests high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar media. For definitive quantitative data, the isothermal shake-flask method detailed herein provides a reliable and scientifically sound protocol. This combination of theoretical prediction and empirical methodology equips researchers with the necessary tools to effectively utilize this compound in their work.

References

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

-

Taylor & Francis Online. (Date not available). Prediction of drug solubility from molecular structure using a drug-like training set. Available at: [Link]

-

National Institutes of Health (NIH). (Date not available). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Available at: [Link]

-

ACS Omega. (Date not available). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Available at: [Link]

-

ChemBK. (2024). 3-(chloroMethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Available at: [Link]

-

PubChem. (Date not available). 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. Available at: [Link]

-

precisionFDA. (Date not available). 5-(CHLOROMETHYL)-2,4-DIHYDRO-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. Available at: [Link]

Sources

- 1. This compound CAS#: 1338226-21-3 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this reactive intermediate in a laboratory and developmental setting.

Introduction: Understanding the Core Reactivity

This compound is a heterocyclic compound of significant interest as a versatile building block in medicinal and agricultural chemistry. Its utility is primarily derived from the presence of a reactive chloromethyl group attached to the stable 1,2,4-triazol-5-one core. This electrophilic chloromethyl moiety is highly susceptible to nucleophilic substitution, making it a valuable synthon for introducing the triazolone scaffold into more complex molecules. However, this inherent reactivity is also the principal driver of its instability, necessitating stringent storage and handling protocols to prevent degradation.

The stability of this compound is paramount for the reproducibility of synthetic procedures and the quality of downstream products. Degradation can lead to the formation of impurities that may be difficult to separate and could potentially interfere with biological assays or subsequent chemical transformations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 1338226-21-3 | [1] |

| Molecular Formula | C₄H₆ClN₃O | [1] |

| Molecular Weight | 147.56 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Key Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors. Understanding these is critical to mitigating degradation.

Hydrolytic Stability

The most significant degradation pathway for this compound is hydrolysis. The electrophilic carbon of the chloromethyl group is readily attacked by water, a nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This process is accelerated by elevated temperatures and non-neutral pH conditions.

Caption: Primary hydrolytic degradation pathway.

Thermal Stability

Elevated temperatures can significantly accelerate the degradation of this compound, not only through hydrolysis but also potentially through other pathways. Thermal stress can lead to the cleavage of bonds within the triazole ring, although this typically requires higher temperatures[2][3]. For practical laboratory purposes, the primary concern with elevated temperature is the increased rate of reaction with atmospheric moisture.

Photostability

Oxidative Stability

The compound's susceptibility to oxidation is not well-documented. However, as a general precaution for reactive intermediates, exposure to atmospheric oxygen should be minimized. This can be achieved by storing the compound under an inert atmosphere.

Incompatibilities

Due to its reactive chloromethyl group, this compound is incompatible with strong nucleophiles, bases, and strong oxidizing agents. Contact with these substances will lead to rapid degradation and the formation of various byproducts.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C . The container should be flushed with an inert gas such as nitrogen or argon before sealing to displace air and moisture. A refrigerator or cold room that is designated for chemical storage is appropriate.

Short-Term Storage and In-Use Handling

For short-term storage and during use, the compound should be kept in a desiccator to protect it from atmospheric moisture. If the compound is to be weighed or transferred, it should be allowed to come to room temperature in a sealed container before opening to prevent condensation of moisture onto the cold solid. All handling should be performed in a well-ventilated fume hood.

Caption: Key storage parameters for the compound.

Personal Protective Equipment (PPE)

Given the hazardous nature of related chloromethyl compounds, which can cause severe skin burns and eye damage, appropriate PPE is mandatory[5][6]. This includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and closed-toe shoes.

Spill and Waste Disposal